Tert-butyl 3-hydroxypiperidine-3-carboxylate is a significant compound in organic chemistry, particularly noted for its role as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. This compound features a piperidine ring, which is a six-membered nitrogen-containing cyclic structure, and is characterized by the presence of a tert-butyl group and a carboxylate functional group.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Enamine, which provide it for research and industrial applications. The compound's chemical identifier is 1849835-70-6, indicating its unique position in chemical databases.
Tert-butyl 3-hydroxypiperidine-3-carboxylate is classified as an organic compound, specifically a derivative of piperidine. Its structure includes functional groups such as hydroxyl (-OH) and carboxylate (-COO-) groups, making it relevant in medicinal chemistry and synthetic organic chemistry.
The synthesis of tert-butyl 3-hydroxypiperidine-3-carboxylate generally involves several key steps:
The reaction typically requires specific conditions:
For example, one method described involves treating (S)-N-Boc-3-hydroxy piperidine with tert-butyl dicarbonate in the presence of sodium hydroxide, followed by extraction and recrystallization processes to isolate the product with high yield (up to 97%) .
Tert-butyl 3-hydroxypiperidine-3-carboxylate has the following structural features:
The molecular formula for tert-butyl 3-hydroxypiperidine-3-carboxylate is , with a molecular weight of approximately 227.32 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers within its structure.
Tert-butyl 3-hydroxypiperidine-3-carboxylate participates in various chemical reactions:
In synthetic applications, controlling reaction conditions such as temperature, time, and choice of solvents is crucial for optimizing yields and purity. For instance, using sodium hydroxide as a base facilitates deprotection reactions effectively .
The mechanism of action for tert-butyl 3-hydroxypiperidine-3-carboxylate primarily revolves around its reactivity due to functional groups:
Data from studies indicate that modifications at the piperidine ring can significantly influence biological activity, making this compound a valuable scaffold in drug design .
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
Tert-butyl 3-hydroxypiperidine-3-carboxylate serves several important roles in scientific research:
Heterogeneous catalytic hydrogenation represents a cornerstone method for converting pyridine precursors into piperidine derivatives. The process typically employs transition metal catalysts under elevated hydrogen pressure. As demonstrated in patent literature, 3-hydroxypyridine undergoes hydrogenation using 5% rhodium on carbon (Rh/C) at 5 MPa H₂ pressure and 90°C for 48 hours in aqueous medium, yielding 3-hydroxypiperidine with 96.3% efficiency after distillation [1]. This method avoids acidic additives, enhancing compatibility with acid-sensitive functional groups.
Recent advances have expanded the catalyst repertoire:
Table 1: Catalyst Performance in Pyridine Hydrogenation
Catalyst | Substrate | Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Rh/C (5%) | 3-Hydroxypyridine | 90°C, 5 MPa H₂, 48h | 96.3 | N/A |
Ru/TiO₂ | 2,6-Dimethylpyridine | 120°C, 8 MPa H₂, 24h | 92 | cis: >99% |
Ni-Si | Pyridine | 150°C, 3 MPa H₂, 30h | 89 | N/A |
Limitations include functional group intolerance (e.g., hydroxy, aryl substituents) and harsh reaction parameters. Palladium-catalyzed systems address this partially by operating under milder conditions (25–50°C) with moisture stability [8].
Racemic 3-hydroxypiperidine can be resolved into enantiomerically pure forms using chiral acids. Patent data reveals that D-pyroglutamic acid serves as a low-cost, recyclable resolving agent. Heating racemic 3-hydroxypiperidine with 0.55–0.6 equivalents of D-pyroglutamic acid in 95% ethanol, followed by cooling to -5°C, selectively crystallizes the (S)-3-hydroxypiperidine D-pyroglutamate diastereomer in 55% yield (based on starting material) and >99% enantiomeric excess (ee) [1] . The resolving agent is recovered from the mother liquor via basification, reducing costs by >40% compared to camphorsulfonic acid methods .
Critical operational parameters include:
The resolved (S)-salt is then treated with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions to furnish enantiopure (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate.
Biotransformation using ketoreductases (KREDs) provides a green route to enantiomerically enriched piperidines. Aspergillus sp.-derived ketoreductase ChKRED03 and Bacillus sp.-derived glucose dehydrogenase (GDH) enable asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine [5]. Recent innovations focus on single-strain coexpression systems to enhance efficiency:
Table 2: Biocatalytic Performance in Asymmetric Reduction
Biocatalyst System | Activity Ratio (KRED:GDH) | Conversion (%) | ee (%) |
---|---|---|---|
E. coli/pET28-K-rbs-G (single promoter) | 1.34:1 | >99 | >99 |
E. coli/pETDuet-K-G (dual promoter) | 0.85:1 | 95 | 98 |
Free enzymes (KRED + GDH) | 1.2:1 | >99 | >99 |
The E. coli/pET28-K-rbs-G strain, coexpressing KRED and GDH under a single T7 promoter, achieves balanced activity ratios (1.34:1) and eliminates cell membrane barriers to cofactor transfer. Key advantages include:
This method achieves atom economy near 100%, avoiding toxic reagents and high-pressure equipment [5] .
tert-Butyl dicarbonate (Boc₂O) serves dual functions in piperidine chemistry: carbamate formation and nitrogen protection. When reacting 3-hydroxypiperidine derivatives with Boc₂O:
Table 3: Boc Protection Reaction Parameters
Substrate | Solvent | Base | Temperature (°C) | Yield (%) |
---|---|---|---|---|
(S)-3-Hydroxypiperidine | THF | Et₃N (1.5 eq.) | 25 | 92 |
3-(Ethoxycarbonylamino)piperidine | Acetonitrile | NaHCO₃ | 30 | 88 |
Racemic 3-hydroxypiperidine | Ethyl acetate | Pyridine | 20 | 90 |
The tert-butoxycarbonyl (Boc) group enhances solubility in organic media and prevents nitrogen protonation during downstream reactions. Critically, it is removable under mild acidic conditions (e.g., trifluoroacetic acid) without affecting the carboxylate ester [9].
Table 4: Pathway Efficiency Comparison
Parameter | Chemical Resolution | Biotransformation |
---|---|---|
Reaction Steps | 3–4 steps (H₂, resolution, protection) | 1 step (enzyme reduction) |
Yield | 50–55% | >99% |
ee | >99% | >99% |
Catalyst Cost | $150–200/kg (resolving agents) | $50–100/kg (recombinant cells) |
Reaction Conditions | High-pressure H₂, cryogenic steps | Ambient, aqueous buffer |
Environmental Impact | High E-factor (solvent waste) | Low E-factor (water-based) |
Chemical resolution (e.g., via D-pyroglutamate crystallization) remains industrially viable due to:
However, biotransformation offers compelling advantages:
Hybrid approaches (e.g., chemo-enzymatic routes) may leverage chemical hydrogenation followed by enzymatic stereoselection to balance cost and efficiency [4] .
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: